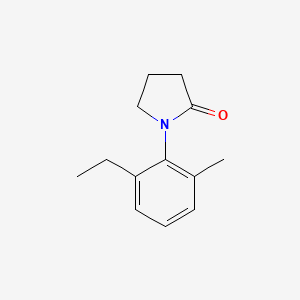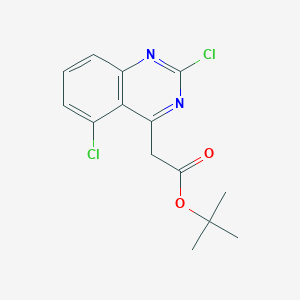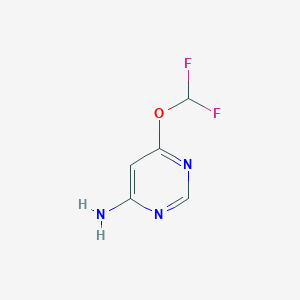
4,6-Di-tert-butyl-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di-tert-butylbenzo[d][1,3]dioxole is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a benzo[d][1,3]dioxole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole typically involves the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene. This reaction follows the mechanism of ipso-substitution of the tert-butyl group that is in the para-position relative to the endocyclic oxygen atom of the heterocycle . The reaction conditions often include the use of palladium catalysis and specific solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4,6-Di-tert-butylbenzo[d][1,3]dioxole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di-tert-butylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[d][1,3]dioxole core.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4,6-Di-tert-butylbenzo[d][1,3]dioxole has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other materials due to its stability and unique structural properties.
Mécanisme D'action
The mechanism by which 4,6-Di-tert-butylbenzo[d][1,3]dioxole exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, the compound can form stable intermediates that participate in further chemical transformations. The pathways involved often include electron transfer processes and the formation of reactive intermediates that facilitate subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole: Lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione:
Uniqueness
4,6-Di-tert-butylbenzo[d][1,3]dioxole is unique due to the presence of the tert-butyl groups, which provide steric protection and enhance the compound’s stability. This makes it particularly useful in applications where stability is crucial, such as in the synthesis of stable polymers and coordination compounds.
Propriétés
Numéro CAS |
29619-33-8 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
4,6-ditert-butyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-11(15(4,5)6)13-12(8-10)16-9-17-13/h7-8H,9H2,1-6H3 |
Clé InChI |
IIZFCDYTAOAJGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2C(=C1)OCO2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)
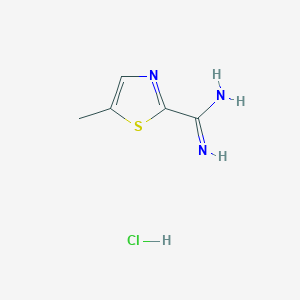
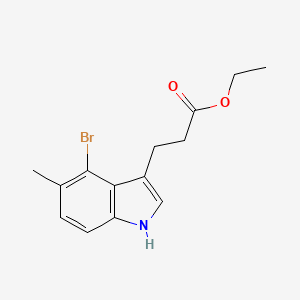
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonate](/img/structure/B15337872.png)

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
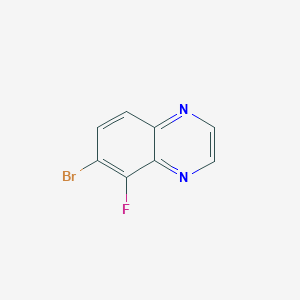
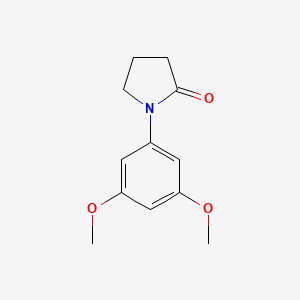
![4-[3-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15337906.png)
